molecular formula C11H12N2O B15053024 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine

5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B15053024
M. Wt: 188.23 g/mol
InChI Key: CNCCMUXWVUAGFG-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C11H12N2O . This molecule features a pyridin-2-amine core, which is substituted with dimethylamino group at the 2-position and a furan-2-yl group at the 5-position. The furan ring, a five-membered aromatic oxygen heterocycle, contributes distinct electronic properties to the system, making it a compound of interest in various research fields. Compounds with furan and substituted pyridine motifs are frequently investigated as key intermediates or precursors in organic synthesis, metal-organic framework construction, and materials science . Researchers utilize this structural framework in the development of novel ligands with potential biological activity . Furan-containing Schiff base ligands, for instance, are known to chelate metal ions in a bidentate fashion via azomethine nitrogen and furanyl oxygen atoms, forming complexes that are subsequently evaluated for various applications . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(furan-2-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H12N2O/c1-13(2)11-6-5-9(8-12-11)10-4-3-7-14-10/h3-8H,1-2H3

InChI Key

CNCCMUXWVUAGFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Sophisticated Spectroscopic and High Resolution Analytical Characterization of 5 Furan 2 Yl N,n Dimethylpyridin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the furan (B31954) ring, and the N,N-dimethylamino group.

The protons on the pyridine ring are expected to appear as distinct multiplets in the aromatic region of the spectrum. The proton at position 6 of the pyridine ring would likely appear as a doublet, coupled to the proton at position 4. Similarly, the proton at position 3 would also be a doublet, coupled to the proton at position 4. The proton at position 4 would be expected to be a doublet of doublets due to coupling with the protons at positions 3 and 6.

The furan ring protons would also resonate in the aromatic region. The proton at position 5 of the furan ring is expected to be a doublet, coupled to the proton at position 4. The proton at position 3 would also appear as a doublet, coupled to the proton at position 4. The proton at position 4 would likely be a triplet or a doublet of doublets, depending on the coupling constants with the protons at positions 3 and 5.

The N,N-dimethylamino group would give rise to a sharp singlet in the upfield region of the spectrum, corresponding to the six equivalent methyl protons. The chemical shift of this signal would be indicative of the electron-donating nature of the amino group.

Expected ¹H NMR Data: A hypothetical data table is provided below for illustrative purposes, as experimental data is not available.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Pyridine-H67.8 - 8.2d~2.0
Pyridine-H47.2 - 7.6dd~8.0, 2.0
Pyridine-H36.5 - 6.9d~8.0
Furan-H57.4 - 7.7d~1.8
Furan-H36.8 - 7.1d~3.4
Furan-H46.4 - 6.7dd~3.4, 1.8
N(CH₃)₂3.0 - 3.3s-

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and furan rings are expected to resonate in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon bearing the dimethylamino group would be significantly deshielded. The quaternary carbons of the furan ring and the pyridine ring involved in the linkage would also have characteristic chemical shifts. The carbon atoms of the N,N-dimethylamino group would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data: A hypothetical data table is provided below for illustrative purposes, as experimental data is not available.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridine-C2158 - 162
Pyridine-C6145 - 150
Pyridine-C4135 - 140
Pyridine-C5120 - 125
Pyridine-C3105 - 110
Furan-C2150 - 155
Furan-C5140 - 145
Furan-C3110 - 115
Furan-C4105 - 110
N(CH₃)₂38 - 42

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the ¹H-¹H coupling networks within the pyridine and furan rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. An HMBC spectrum would provide information about longer-range (two- and three-bond) correlations between protons and carbons, which is vital for confirming the connectivity between the furan and pyridine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a given molecular formula, the chemical formula of the compound can be confirmed with a high degree of confidence. For this compound (C₁₁H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the measured value.

Expected HRMS Data: A hypothetical data table is provided below for illustrative purposes, as experimental data is not available.

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺189.10224(to be determined)

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a critical tool for assessing the purity and confirming the molecular identity of this compound. This technique separates the compound from any potential impurities based on its volatility and interaction with the chromatographic column, after which the mass spectrometer provides data on its molecular weight and fragmentation pattern.

The molecular weight of this compound is 188.23 g/mol . In a typical GC/MS analysis under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 188. The fragmentation pattern is dictated by the structure, which combines a dimethylaminopyridine moiety and a furan ring.

The fragmentation process would likely involve characteristic cleavages:

Alpha-cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the N,N-dimethylamino group, this would result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 173 ([M-15]⁺).

Ring Fragmentation: Both the pyridine and furan rings can undergo characteristic fragmentation. The furan ring may lose carbon monoxide (CO) or a formyl radical (•CHO).

Cleavage at the Heterocyclic Linkage: The bond connecting the furan and pyridine rings can cleave, leading to ions corresponding to the individual heterocyclic systems. This could produce fragments related to a dimethylaminopyridinyl cation (m/z 121) or a furanyl cation (m/z 67).

The combination of a specific retention time in the gas chromatogram and a unique mass spectrum with the expected molecular ion and fragment peaks provides a high degree of confidence in the compound's identity and purity. nih.govnist.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. For this compound, the key expected absorption bands are detailed in the table below.

The spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and a complex fingerprint region (1600-600 cm⁻¹) containing the characteristic C=C and C=N stretching vibrations of the pyridine and furan rings. nih.govresearchgate.net The C-N stretching of the dimethylamino group and the C-O-C stretching of the furan ether linkage are also key identifiers. researchgate.net The specific positions of these bands are influenced by the electronic interaction between the electron-donating dimethylamino group and the conjugated π-system of the linked aromatic rings.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100-3000C-H StretchAromatic (Pyridine and Furan rings)
2990-2850C-H StretchAliphatic (N-CH₃ groups)
1610-1580C=N StretchPyridine Ring
1580-1450C=C StretchAromatic (Pyridine and Furan rings)
1465-1440C-H Bend (Asymmetric)N-CH₃ groups
1380-1340C-N StretchAryl-N (Pyridine-N(CH₃)₂)
1250-1200C-O-C Stretch (Asymmetric)Furan Ring
1085-1010C-O-C Stretch (Symmetric) / Ring BreathingFuran Ring
900-675C-H Bend (Out-of-plane)Aromatic (Pyridine and Furan rings)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it excellent for characterizing the aromatic ring systems.

The Raman spectrum of this compound is expected to be dominated by strong signals from the stretching and breathing modes of the furan and pyridine rings. scientists.uz The symmetric ring breathing mode of the pyridine ring, which is often a very strong band in Raman spectra, is anticipated to be prominent. nih.gov DFT calculations on similar molecules like furan and dimethylaminopyridine have shown that C=C and C-C stretching vibrations within the rings give rise to characteristic bands in the 1600-1000 cm⁻¹ region. globalresearchonline.netnih.gov

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100-3000C-H StretchAromatic (Pyridine and Furan rings)
2990-2850C-H StretchAliphatic (N-CH₃ groups)
1615-1590Ring StretchPyridine Ring
1550-1500C=C StretchFuran Ring
1480-1350Ring Stretch / C-H BendPyridine and Furan rings
1040-990Symmetric Ring BreathingPyridine Ring

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of the molecule are investigated using Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, which provide insights into the electronic transitions and emissive characteristics of the conjugated system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The compound this compound possesses an extended conjugated π-electron system spanning both heterocyclic rings. This conjugation is expected to give rise to strong absorptions in the UV region.

The spectrum is anticipated to show intense absorption bands corresponding to π → π* transitions. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. pitt.edu The electron-donating N,N-dimethylamino group acts as a powerful auxochrome, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted furan-pyridine system. Studies on other aminopyridine derivatives show strong absorption in the UV range. sciforum.netnih.gov The conjugation of a furan ring to a pyrimidine (B1678525) or purine (B94841) core similarly results in intense absorption bands. nih.gov

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed photons. Many conjugated aromatic and heterocyclic compounds exhibit fluorescence. acs.org The photophysical properties of 2-aminopyridine (B139424) derivatives, in particular, have been a subject of interest due to their fluorescent nature. sciforum.netedinst.comacs.org

Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is influenced by the molecular structure and the solvent environment. researchgate.net The presence of the furan ring, which can enhance the emissive properties of conjugated systems, and the electron-donating dimethylamino group suggest that the compound could be a potent fluorophore. nih.govmdpi.com Studies on various aminopyridine derivatives show emission wavelengths typically in the range of 350 nm to over 480 nm, depending on the specific substituents and solvent polarity. sciforum.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds and for their separation and quantification. A typical HPLC method for a compound like this compound would likely involve reverse-phase chromatography, detailing the specific column, mobile phase composition (e.g., acetonitrile/water or methanol/water with potential additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically UV). This analysis provides crucial information on the percentage purity of the compound and the retention times of any impurities.

A search for validated HPLC methods specifically developed for the purity assessment of this compound did not yield any specific protocols or results. While general methods for related furan and pyridine derivatives exist, these cannot be directly applied without experimental validation for the target compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and support its identity and purity.

For this compound (C₁₁H₁₂N₂O), the theoretical elemental composition is:

Carbon (C): 70.19%

Hydrogen (H): 6.43%

Nitrogen (N): 14.88%

Oxygen (O): 8.50%

Published experimental data from the elemental analysis of this compound could not be found. Such data is typically reported in studies detailing the synthesis and characterization of a new compound.

Computational and Theoretical Investigations of 5 Furan 2 Yl N,n Dimethylpyridin 2 Amine

Quantum Chemical Calculations

There is no published data on the application of Density Functional Theory (DFT) for the electronic structure and geometry optimization of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine. Consequently, information regarding its molecular orbitals, energy gaps, charge distributions, and predicted spectroscopic and electronic properties is not available.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No studies were found that have performed DFT calculations to determine the optimized geometry and electronic structure of this compound.

Calculation of Molecular Orbitals, Energy Gaps, and Charge Distributions

There is no available research detailing the calculation of molecular orbitals (such as HOMO and LUMO), the corresponding energy gaps, or the charge distribution for this compound.

Prediction of Spectroscopic Parameters and Electronic Properties

No theoretical predictions of spectroscopic parameters (e.g., IR, NMR spectra) or other electronic properties for this compound have been reported in the literature.

Molecular Modeling and Docking Studies for Intermolecular Interactions

There is a lack of published molecular modeling and docking studies investigating the intermolecular interactions of this compound with any biological or chemical targets.

Analysis of Binding Interactions with Chemical Targets (e.g., proteins, nucleic acids, for mechanistic understanding)

No research has been published that analyzes the binding interactions of this compound with proteins, nucleic acids, or other chemical targets to understand its potential mechanisms of action.

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis or the energy landscapes of this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

There are no specific Structure-Activity Relationship (SAR) studies available in the public domain that have been conducted on this compound using computational approaches. Such studies would typically involve the systematic modification of the molecule's structure—for example, by altering substituents on the furan (B31954) or pyridine (B92270) rings—and then calculating various quantum chemical descriptors to correlate these structural changes with a predicted biological activity or chemical reactivity. The absence of such research means that no data tables or detailed findings on the SAR of this compound can be presented.

Solvent Effects and Environmental Influence on Molecular Properties

Similarly, there is a lack of published research on the influence of solvent effects on the molecular properties of this compound. Computational investigations in this area would typically use implicit or explicit solvent models to predict how properties such as molecular geometry, electronic spectra (UV-Vis), and dipole moment change in different solvent environments. Without such studies, it is not possible to provide data tables or a detailed analysis of how the polarity of the surrounding medium might affect the behavior of this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen and Amino Group

The 2-(N,N-dimethylamino)pyridine moiety is a well-established motif in organocatalysis, known for its potent nucleophilic activity. This reactivity profile is central to the function of the entire molecule.

The N,N-dimethylamino group at the 2-position of the pyridine ring significantly enhances the nucleophilicity of the ring nitrogen, making the molecule a powerful nucleophilic catalyst, analogous to the well-known 4-(Dimethylamino)pyridine (DMAP). beilstein-journals.orgcommonorganicchemistry.com The catalytic cycle, particularly in acylation reactions, is a well-studied process. wikipedia.orgnih.gov

The mechanism for DMAP-catalyzed acylation, which serves as a model, involves the initial nucleophilic attack of the pyridine nitrogen on an acyl source, such as an acid anhydride. nih.gov This step forms a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to attack by a nucleophile, like an alcohol, which leads to the acylated product and the regeneration of the catalyst. An auxiliary base is often used to neutralize the acid byproduct. wikipedia.org The high catalytic activity is attributed to the stability of the N-acylpyridinium intermediate, which is enhanced by the electron-donating dimethylamino group. researchgate.net

StepDescriptionIntermediate/Product
1. Activation The nucleophilic pyridine nitrogen attacks the acyl source (e.g., acetic anhydride).N-acetylpyridinium ion and acetate (B1210297) ion pair. wikipedia.orgnih.gov
2. Nucleophilic Attack An alcohol attacks the activated N-acetylpyridinium ion.Tetrahedral intermediate.
3. Product Formation The intermediate collapses to form the ester product and the protonated catalyst.Ester + Protonated 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine.
4. Catalyst Regeneration An auxiliary base (e.g., triethylamine) deprotonates the catalyst, regenerating it for the next cycle. wikipedia.orgRegenerated Catalyst.

The reactivity of the pyridine ring is a balance between the deactivating effect of the electronegative ring nitrogen and the activating effect of the 2-dimethylamino substituent.

Electrophilic Aromatic Substitution: A standard pyridine ring is electron-deficient and undergoes electrophilic substitution only under harsh conditions, primarily at the 3-position. uomustansiriyah.edu.iquoanbar.edu.iq This is because the intermediates for attack at the 2- and 4-positions place a positive charge on the electronegative nitrogen, which is highly unfavorable. uomustansiriyah.edu.iq However, the potent electron-donating N,N-dimethylamino group at the 2-position strongly activates the ring, directing electrophiles to the positions ortho and para to it (positions 3 and 5). Given that position 5 is already substituted with the furan (B31954) ring, electrophilic attack would be strongly directed to the 3-position.

Nucleophilic Aromatic Substitution: The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uomustansiriyah.edu.iquoanbar.edu.iq In the case of this compound, the 2-position is already occupied. Therefore, nucleophilic attack would be directed towards the 4- and 6-positions. The reactivity is so pronounced in pyridine systems that even a powerful base like the hydride ion can be displaced in some reactions. uoanbar.edu.iq

Furan Ring Reactivity and Transformations

The furan moiety is a five-membered, π-electron-rich aromatic heterocycle. ucalgary.ca This electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophiles. ucalgary.cambbcollege.in

Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under mild conditions. pearson.comyoutube.com The attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three contributing resonance structures, compared to only two for attack at the C3 (β) position. quora.comquora.com In this compound, the furan is already substituted at its 2-position, so further electrophilic substitution on the furan ring would be directed to the 5-position.

Cycloaddition Reactions: The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govbaranlab.org It can react with various dienophiles, although its reactivity is lower than that of cyclopentadiene. ucm.es These reactions are often reversible due to the aromatic character of the furan ring. nih.gov The reaction of furan derivatives with dienophiles like dimethylacetylene dicarboxylate can lead to the formation of oxabicyclo adducts. researchgate.netresearchgate.net

Reaction TypePreferred PositionKey IntermediatesConditions
Electrophilic Substitution C5 (on the furan ring)Resonance-stabilized sigma complex. quora.comMild reagents (e.g., Br2 in dioxane). pearson.com
Diels-Alder [4+2] Cycloaddition Furan acts as dieneOxabicyclo[2.2.1]heptadiene adduct.Reaction with dienophiles (e.g., maleimides, acetylenes). nih.govresearchgate.net

Among common five-membered aromatic heterocycles, furan possesses the lowest resonance energy (16 kcal/mol) compared to pyrrole (B145914) (21 kcal/mol) and thiophene (B33073) (29 kcal/mol), indicating it is the least aromatic and most reactive of the three. mbbcollege.in This lower stability means the furan ring is susceptible to ring-opening and degradation under certain conditions. pharmaguideline.comksu.edu.sa For instance, treatment with strong acids or vigorous halogenation can lead to the destruction of the aromatic system. youtube.com This reactivity is also harnessed in synthesis, where the furan ring can be used as a masked 1,4-dicarbonyl compound.

Investigation of Cascade and Rearrangement Reactions in Furan-Pyridine Systems

The juxtaposition of furan and pyridine rings allows for complex cascade and rearrangement reactions, often catalyzed by transition metals. These reactions can lead to the formation of novel polycyclic heterocyclic structures.

Research has shown that intramolecular reactions of furan-tethered 1,2,3-triazoles, catalyzed by rhodium(II), can trigger a cascade rearrangement. rsc.orgrsc.orgresearchgate.net This process is believed to proceed through the formation of a rhodium iminocarbene species that attacks the furan ring. The subsequent domino transformation involves dearomatization of the furan, ring-opening, and a 6π-azaelectrocyclization, ultimately yielding valuable building blocks like 2-formyl- and 2-acetylpyridines. rsc.orgresearchgate.net This demonstrates a powerful method for converting biomass-derived furan building blocks into highly functionalized pyridines. rsc.org

Another class of reactions involves aryne chemistry. The reaction of pyridine-substituted triazines or pyridazines with benzyne (B1209423) can initiate a rearrangement cascade. nih.gov This sequence involves a nucleophilic attack of the pyridine on the benzyne, followed by ring-opening and subsequent isomerization and cyclization steps to form complex fused systems like pyridotriazoles. nih.gov These studies highlight the sophisticated transformations that are possible within linked furan-pyridine systems, enabling the synthesis of diverse heterocyclic frameworks. rsc.orgrsc.org

Coordination Chemistry and Metal Complex Formation of 5 Furan 2 Yl N,n Dimethylpyridin 2 Amine

Design Principles for Ligand-Metal Interactions

The coordination behavior of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine is governed by the presence of multiple potential donor sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring, the sp³-hybridized nitrogen of the N,N-dimethylamino group, and the oxygen atom of the furan (B31954) ring. The interaction between this ligand and a metal center is primarily dictated by factors such as the nature of the metal ion, the stereochemistry of the ligand, and the solvent system used.

The pyridine nitrogen is typically the most favored coordination site, forming stable bonds with a wide range of transition metal ions. The N,N-dimethylamino group can also participate in coordination, leading to the possibility of the ligand acting in a bidentate fashion, forming a stable five-membered chelate ring with the metal center via the pyridyl and amino nitrogen atoms. This chelating effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate coordination. The furan oxygen is generally a weak donor and is less likely to be involved in coordination, especially when stronger N-donor sites are present.

Synthesis and Isolation of Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.org General synthetic strategies include direct reaction at room temperature, heating under reflux, or solvothermal methods, depending on the desired product and the reactivity of the precursors. rsc.orgrdd.edu.iq

A common procedure involves dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in the same or a miscible solvent is then added, often in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 metal-to-ligand). rdd.edu.iq The reaction mixture may be stirred for a period ranging from a few hours to several days. The resulting metal complex may precipitate directly from the solution upon formation or can be isolated by slow evaporation of the solvent, cooling, or addition of a less polar co-solvent to induce crystallization. rdd.edu.iqnih.gov The isolated solid is typically washed with a suitable solvent to remove unreacted starting materials and then dried under vacuum. rdd.edu.iq

Table 1: Illustrative Synthetic Conditions for Metal Complexes

Metal Salt PrecursorLigand/Metal RatioSolventReaction ConditionsIsolation Method
Co(NO₃)₂·6H₂O2:1EthanolReflux for 4 hoursSlow evaporation
CuCl₂·2H₂O2:1MethanolStir at room temp for 24hCooling to 0 °C
Zn(CH₃COO)₂·2H₂O1:1AcetonitrileSolvothermal at 120 °CFiltration
Ni(ClO₄)₂·6H₂O2:1DMFStir at 50 °C for 12hDiffusion with diethyl ether

This table presents hypothetical examples of typical synthetic conditions and is for illustrative purposes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, bonding, and physical properties of the synthesized metal complexes.

Spectroscopic Signatures (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. Upon complexation, the stretching vibration of the pyridine ring, particularly the C=N bond, is expected to shift to a higher frequency, indicating the coordination of the pyridyl nitrogen to the metal center. Changes in the C-N stretching frequency of the dimethylamino group can also provide evidence of its involvement in bonding. The characteristic C-O-C stretching bands of the furan ring would also be monitored for any shifts, although significant changes are less likely unless the oxygen atom is involved in coordination. rdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of electronic transitions. In complexes with transition metals, d-d transitions can often be observed in the visible region, and their energy and intensity are characteristic of the metal's coordination environment (e.g., octahedral or tetrahedral). scirp.org Intense bands in the UV region are typically assigned to π-π* intraligand transitions. The formation of new, often intense, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands upon complexation is a key diagnostic feature. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complexes in solution. Coordination of the ligand to a metal center typically causes a downfield shift of the signals corresponding to the protons and carbons of the pyridine ring due to the deshielding effect of the metal ion. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. The signals for the N,N-dimethyl protons would also be expected to shift upon coordination. For paramagnetic complexes, NMR signals may be significantly broadened or shifted. dntb.gov.ua

Structural Analysis (e.g., X-ray Diffraction, Geometry Determination)

Table 2: Representative Crystallographic Data for a Hypothetical Complex

ParameterNi(L)₂(H₂O)₂₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.251
b (Å)16.845
c (Å)12.337
β (°)98.65
Ni-N(pyridine) (Å)2.08
Ni-N(amino) (Å)2.15
Coordination GeometryDistorted Octahedral

Note: Data are hypothetical and serve as an example of parameters obtained from X-ray diffraction analysis. L represents this compound.

Magnetic Properties and Molar Conductance

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which reveals the number of unpaired electrons on the metal ion. This information is critical for determining the oxidation state and spin state (high-spin or low-spin) of the metal, which in turn provides insight into the ligand field strength and the coordination geometry. rdd.edu.iq

Molar Conductance: Molar conductance measurements are performed on solutions of the complexes to determine their electrolytic nature. The results help distinguish between coordinated and non-coordinated anions. rdd.edu.iq For example, a 1:2 electrolyte in a given solvent will exhibit a characteristic molar conductance value, indicating that two anions are present as counter-ions and are not bonded to the metal center. Lower values would suggest that one or more anions are coordinated within the primary coordination sphere. rdd.edu.iq

Ligand Exchange and Reactivity of Metal Complexes

The reactivity of metal complexes of this compound, particularly their propensity for ligand exchange, is a crucial aspect of their chemistry. Ligand exchange involves the substitution of the ligand by other species present in the solution, such as solvent molecules or other competing ligands. nih.gov The lability or inertness of a complex towards substitution depends on several factors, including the identity and oxidation state of the central metal ion, the coordination number, and the nature of the leaving and entering groups.

Complexes may undergo reversible dissociation in solution, especially in coordinating solvents like water or DMSO. nih.govresearchgate.net The stability of the metal-ligand bond, particularly if the ligand is acting as a chelate, will influence the rate and equilibrium of these exchange reactions. Studies on ligand exchange can be performed using techniques like NMR or UV-Vis spectroscopy by monitoring spectral changes over time upon the addition of a competing ligand. These studies are fundamental to understanding the stability of the complexes and their potential application in areas such as catalysis, where the availability of a coordination site through ligand dissociation can be a key step in the catalytic cycle. researchgate.net

Despite a comprehensive search for scientific literature, no theoretical studies specifically focusing on the coordination modes and electronic structures of metal complexes involving the compound This compound were found.

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), plays a crucial role in elucidating the nature of metal-ligand bonding, predicting coordination geometries, and understanding the electronic properties of coordination complexes. Such studies provide valuable insights into the orbital interactions, charge distribution, and spectroscopic properties of these compounds.

While research exists on the theoretical aspects of related structures, such as pyridine-furan oligomers, metal complexes of other aminopyridine derivatives, and compounds containing either a furan or a dimethylaminopyridine moiety separately, there is a notable absence of published computational work on the specific ligand "this compound" and its metal complexes.

The synthesis and characterization of metal complexes are often followed by theoretical studies to provide a deeper understanding of their behavior. The lack of such studies for this compound complexes suggests that this may be a novel area for future research. Computational investigations would be instrumental in predicting how the furan and dimethylaminopyridine moieties influence the ligand's coordination behavior and the electronic structure of its potential metal complexes.

Therefore, at present, it is not possible to provide a detailed, research-backed article on the theoretical studies of coordination modes and electronic structures of complexes for the specified compound due to the absence of available data in the public domain.

Advanced Applications in Organic Synthesis and Functional Materials Chemistry

Utility as a Synthon for Complex Molecular Architectures

A synthon is a molecular fragment used as a building block in the synthesis of more complex molecules. The utility of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine as a versatile synthon has been notably demonstrated in the field of medicinal chemistry, particularly in the development of novel antimalarial agents.

The compound, identified in the Open Global Health Library as OGHL250, was prioritized for a medicinal chemistry program aimed at optimizing its biological activity. nih.gov In a screen against the deadliest malaria parasite, Plasmodium falciparum, OGHL250 was identified as a potent inhibitor of parasite growth and red blood cell invasion. nih.gov This discovery established the pyridyl-furan core of the molecule as a valuable scaffold for chemical elaboration.

Researchers used OGHL250 as the starting point to develop a series of analogues with significantly improved potency. By making systematic modifications to the core structure, the lead compound of the resulting series, WEHI-518, showed a 250-fold increase in potency, reaching low nanomolar levels of activity against the parasite's blood stage. nih.gov This successful optimization highlights the role of this compound as a foundational structure, or synthon, for the rational design of more complex and potent bioactive molecules. The furan (B31954) and pyridine (B92270) rings offer multiple sites for functionalization, allowing chemists to fine-tune the steric and electronic properties to enhance target engagement and pharmacokinetic profiles.

Table 1: Key Compounds in the Pyridyl-Furan Antimalarial Series

Compound Name Role Potency Improvement (relative to OGHL250)
OGHL250 Initial Hit / Synthon 1x
WEHI-518 Optimized Analogue 250x

| MMV396797 | Related Compound / Target Validation | N/A |

Catalytic Roles in Organic Transformations

While there is no direct research documenting the catalytic activity of this compound, its structural relationship to the well-known organocatalyst 4-dimethylaminopyridine (B28879) (DMAP) invites a comparative analysis of its potential catalytic function. mdpi.comnih.gov

DMAP is a highly efficient nucleophilic catalyst used in a wide array of organic reactions, most notably in acylation and esterification. researchgate.net Its high activity stems from the ability of the lone pair of electrons on the pyridine nitrogen to be stabilized by resonance with the dimethylamino group at the 4-position. This enhances the nucleophilicity of the ring nitrogen, allowing it to attack an acyl donor (like an anhydride) to form a highly reactive N-acylpyridinium intermediate.

In contrast, this compound has the dimethylamino group at the 2-position. The catalytic activity of 2-substituted DMAP derivatives is widely reported to be significantly lower than that of their 4-substituted counterparts. bham.ac.uk This reduced activity can be attributed to two main factors:

Electronic Effects: The resonance stabilization of the positive charge in the N-acylpyridinium intermediate is less effective when the amino group is at the 2-position compared to the 4-position.

Steric Hindrance: The dimethylamino group at the 2-position is adjacent to the pyridine nitrogen, creating steric bulk that hinders the approach of the acyl donor to the ring nitrogen.

Therefore, while the 2-(dimethylamino)pyridine moiety within the molecule possesses the necessary functional groups for nucleophilic catalysis, its efficacy is expected to be substantially diminished compared to DMAP. Further research would be required to quantify its catalytic activity and explore any specialized applications where its unique steric and electronic properties might be advantageous.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Although specific studies on the supramolecular behavior of this compound are not available, its structure contains moieties known to participate in such interactions.

The molecule's potential for self-assembly is based on the following structural features:

Aromatic Rings: Both the furan and pyridine rings are π-conjugated systems capable of engaging in π-π stacking interactions. Computational studies on macrocyclic oligofurans have demonstrated their potential to form nanotubes through such stacking. tandfonline.com

Heteroatoms: The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding. While the dimethylamino group's nitrogen is a poor hydrogen bond donor, the pyridine ring nitrogen can act as a hydrogen bond acceptor.

Dipole Moments: The molecule possesses a significant dipole moment due to the arrangement of its heteroatoms, which could lead to dipole-dipole interactions that influence crystal packing and molecular organization.

The interplay of these forces could theoretically lead to the formation of well-defined supramolecular architectures. For instance, studies on other furan-embedded heteroarenes show that they can self-assemble into nanostructures like rods and spheres. nih.gov Similarly, pyridine-containing ligands are extensively used to direct the self-assembly of complex coordination cages. morressier.com The specific geometry and electronic nature of this compound would dictate the nature of any self-assembled structures, a subject that remains open for future experimental investigation.

Integration into Advanced Functional Organic Materials

Advanced functional organic materials are designed to have specific properties for applications in areas like electronics, energy, and medicine. ornl.govdumelelab.com While this compound has not been explicitly incorporated into such materials, its constituent parts—furan and pyridine—are common building blocks in this field.

Furan-containing polymers and small molecules have been explored as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic electronics. ntu.edu.sgresearchgate.net The furan ring is an electron-rich heterocycle that can facilitate charge transport. Similarly, pyridine is a common component in materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-deficient nature and defined electronic properties.

The combination of an electron-rich furan and an electron-accepting pyridine ring in one molecule creates a donor-acceptor (D-A) type structure. Such D-A motifs are fundamental to the design of many functional organic materials, including:

Non-linear Optical (NLO) Materials: The intramolecular charge transfer characteristics of D-A systems can give rise to large NLO responses.

Organic Photovoltaics (OPVs): D-A molecules are used as sensitizers in dye-sensitized solar cells or as components in bulk heterojunction solar cells.

Emitters for OLEDs: Tuning the energy gap between the donor and acceptor can control the emission color of fluorescent materials.

The primary documented application of this compound is as a molecular scaffold for bioactive agents, which can be considered a type of functional molecule. nih.gov Its potential for integration into polymeric or solid-state materials remains a prospective area of research, leveraging the established utility of furan and pyridine moieties in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.